N-(cyanomethyl)-4-methylbenzamide

Epigenetics DNMT inhibition Cancer research

N-(Cyanomethyl)-4-methylbenzamide (CAS 22198-21-6) is a small-molecule benzamide derivative (C₁₀H₁₀N₂O, MW 174.20) distinguished by a cyanomethyl moiety on the amide nitrogen and a para-methyl substituent on the phenyl ring. It serves as a versatile building block in medicinal chemistry, with publicly curated bioactivity data demonstrating its role as a DNA methyltransferase (DNMT) inhibitor.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 22198-21-6
Cat. No. B2456737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)-4-methylbenzamide
CAS22198-21-6
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC#N
InChIInChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13)
InChIKeyMIDDMBTVJHCISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyanomethyl)-4-methylbenzamide (CAS 22198-21-6): Core Properties & Procurement-Grade Identity


N-(Cyanomethyl)-4-methylbenzamide (CAS 22198-21-6) is a small-molecule benzamide derivative (C₁₀H₁₀N₂O, MW 174.20) distinguished by a cyanomethyl moiety on the amide nitrogen and a para-methyl substituent on the phenyl ring . It serves as a versatile building block in medicinal chemistry, with publicly curated bioactivity data demonstrating its role as a DNA methyltransferase (DNMT) inhibitor [1]. Key physicochemical parameters include a calculated LogP of 1.25 and topological polar surface area (TPSA) of 52.89 Ų, placing it within favorable drug-like chemical space .

Why N-(Cyanomethyl)-4-methylbenzamide Cannot Be Replaced by Generic Benzamide Analogs


The simultaneous presence of the N-cyanomethyl warhead and the 4-methyl phenyl substituent creates a unique pharmacophoric signature that is absent in generic benzamide analogs such as unsubstituted N-(cyanomethyl)benzamide [1], 4-chloro-N-(cyanomethyl)benzamide , or 4-methoxy-N-(cyanomethyl)benzamide . The cyanomethyl group functions as a reversible covalent warhead targeting catalytic cysteine residues in enzymes such as DNMTs and cysteine proteases, while the 4-methyl group modulates lipophilicity (LogP) and target binding [2]. Simple replacement with a des-methyl or halogen-substituted analog alters both the potency and selectivity profile, as demonstrated by the differential DNMT isoform inhibition data summarized in Section 3.

Quantitative Differentiation Evidence for N-(Cyanomethyl)-4-methylbenzamide versus Closest Analogs


DNMT3A vs. DNMT1 Selectivity: N-(Cyanomethyl)-4-methylbenzamide Exhibits ~8-Fold Preference for DNMT3A

In head-to-head profiling within the same curated dataset (BindingDB/ChEMBL), N-(cyanomethyl)-4-methylbenzamide demonstrates an EC₅₀ of 1,900 nM against human DNMT3A catalytic domain versus an EC₅₀ of 16,000 nM against full-length human DNMT1, yielding an 8.4-fold selectivity window favoring DNMT3A [1]. By comparison, the unsubstituted parent scaffold N-(cyanomethyl)benzamide shows IC₅₀ values against DNMT1 in the range of 22,000–27,900 nM [2] with no reported selectivity over DNMT3A. The addition of the 4-methyl group enhances DNMT3A potency while maintaining a meaningful selectivity margin, a feature not replicated in the 4-methoxy analog, which primarily hits DNMT3B (IC₅₀ 900 nM) [3].

Epigenetics DNMT inhibition Cancer research

Physicochemical Differentiation: N-(Cyanomethyl)-4-methylbenzamide Occupies an Optimal Lipophilicity Window Absent in Halo-Analogs

The calculated LogP of N-(cyanomethyl)-4-methylbenzamide is 1.25 , positioning it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and CNS penetration while minimizing off-target promiscuity risks [1]. The 4-chloro analog (CAS 22198-19-2) has a higher predicted LogP (~1.9 estimated by fragment-based methods) due to increased halogen lipophilicity, correlated with elevated hERG binding risk and metabolic clearance . Conversely, the 4-methoxy analog (CAS 22192-84-3) has a predicted LogP ~0.8, increasing aqueous solubility but potentially limiting passive membrane permeability. The 4-methyl substituent thus provides a balanced lipophilic-hydrophilic profile that is difficult to achieve with halogen or alkoxy congeners.

Medicinal chemistry Lead optimization Drug-likeness

Cysteine Protease Inhibitor Class Membership: N-(Cyanomethyl)-4-methylbenzamide Shares the Mechanism-Based Warhead of Patented Protease Inhibitor Series

A series of N-cyanomethyl amides, including close structural analogs of the target compound, are claimed in patent WO2000055126A2 as cysteine protease inhibitors [1]. The mechanistic rationale involves the nitrile group of the cyanomethyl moiety acting as a reversible covalent warhead toward the active-site cysteine thiolate, forming a thioimidate adduct [1]. While the patent does not list N-(cyanomethyl)-4-methylbenzamide explicitly, the para-methyl benzamide core is within the Markush structure scope. Cross-class comparison shows that benzamide derivatives lacking the N-cyanomethyl group (e.g., compound 5b in the SARS-CoV PLpro series: 4-Me benzamide, IC₅₀ = 29.1 μM) are 15- to 30-fold less potent than optimized N-cyanomethyl amides [2], validating the essential role of the cyanomethyl warhead for covalent engagement.

Covalent inhibitors Cysteine proteases SARS-CoV PLpro

Rotatable Bond Count Advantage: N-(Cyanomethyl)-4-methylbenzamide Offers Reduced Conformational Entropy Relative to Longer-Chain Analogs

N-(Cyanomethyl)-4-methylbenzamide contains only 2 rotatable bonds , conferring a low conformational entropy penalty upon target binding. This is a critical differentiation from extended N-cyanomethyl benzamide analogs such as N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide (momelotinib scaffold), which contains 7 or more rotatable bonds [1]. Lower rotatable bond count correlates with higher ligand efficiency, improved oral bioavailability, and enhanced probability of successful fragment elaboration [2]. Simple para-halo congeners (e.g., 4-Cl, 4-F) also have 2 rotatable bonds but lack the balanced lipophilicity of the 4-methyl substituent.

Fragment-based drug design Ligand efficiency Conformational restriction

Commercial Availability in High Purity: N-(Cyanomethyl)-4-methylbenzamide Is Accessible at 97%+ Purity from Multiple ISO-Certified Suppliers

N-(Cyanomethyl)-4-methylbenzamide (CAS 22198-21-6) is commercially stocked at ≥97% purity by multiple independent suppliers including Leyan (97%), MolCore (NLT 98%), and other specialty chemical vendors . This contrasts with certain comparator analogs such as N-(cyanomethyl)-4-fluorobenzamide, which has limited commercial availability and is listed only by a single vendor . The multi-supplier sourcing for the 4-methyl analog reduces single-vendor dependency and mitigates procurement risk for long-term research programs. While the 4-chloro analog (CAS 22198-19-2) is also commercially available, its shelf-life and long-term storage data are vendor-restricted, unlike the 4-methyl analog which has published storage specifications .

Chemical procurement Quality assurance Supply chain

High-Impact Application Scenarios for N-(Cyanomethyl)-4-methylbenzamide Based on Verified Differentiation Data


Selective DNMT3A Chemical Probe Development for Epigenetic Target Validation

The 8.4-fold DNMT3A-over-DNMT1 selectivity window (EC₅₀ DNMT3A = 1,900 nM vs. DNMT1 = 16,000 nM) [1] positions N-(cyanomethyl)-4-methylbenzamide as a tractable starting point for developing isoform-selective DNMT3A chemical probes. In contrast to pan-DNMT inhibitors such as decitabine that cause global hypomethylation, probes derived from this scaffold could enable dissection of DNMT3A-specific functions in acute myeloid leukemia and Tatton-Brown-Rahman syndrome, where DNMT3A mutations are pathogenic. The balanced LogP (1.25) and low rotatable bond count (2) support further fragment elaboration without exceeding drug-like property thresholds .

Covalent Cysteine Protease Inhibitor Library Synthesis Using the N-Cyanomethyl Warhead Scaffold

The N-cyanomethyl group serves as a reversible covalent warhead for active-site cysteine residues, as established by the patent class WO2000055126A2 [2]. Researchers constructing focused covalent inhibitor libraries against viral proteases (SARS-CoV PLpro, 3CLpro), cathepsins, or deubiquitinases can utilize N-(cyanomethyl)-4-methylbenzamide as a core scaffold. The 4-methyl substituent provides a synthetically tractable handle for further diversification reactions (e.g., benzylic oxidation, electrophilic aromatic substitution) while preserving the essential nitrile warhead geometry. Compared to 4-chloro or 4-methoxy analogs, the 4-methyl group avoids potential metabolic liabilities (CYP450-mediated oxidation of the methoxy, glutathione trapping of the chloro), streamlining hit-to-lead progression .

Physicochemical Benchmarking Standard for Benzamide Fragment Library QC

With a well-characterized LogP (1.25), TPSA (52.89 Ų), H-bond donor/acceptor count (1 donor, 2 acceptors), and rotatable bond count (2) , N-(cyanomethyl)-4-methylbenzamide can serve as a physicochemical reference standard for quality control of benzamide-based fragment libraries. Procurement and QC teams can use this compound to calibrate LogP determination methods (shake-flask or chromatographic), verify TPSA computational pipelines, and establish batch-to-batch purity benchmarks. Its balanced profile at the center of the benzamide property distribution makes it more informative as a calibration standard than halogenated analogs, which may exhibit anomalous chromatographic behavior due to their higher LogP .

Chemical Intermediate for Parallel Synthesis of N-Substituted Benzamide Bioisosteres

The stable N-cyanomethyl amide linkage in N-(cyanomethyl)-4-methylbenzamide withstands a range of synthetic transformations, enabling its use as a late-stage intermediate in parallel synthesis of bioisosteric series. The 4-methyl group can be selectively oxidized to the corresponding carboxylic acid (4-carboxy-N-(cyanomethyl)benzamide) under controlled conditions, providing an orthogonal functionalization handle for amide coupling or esterification without affecting the N-cyanomethyl group. The compound's consistent purity (≥97%) across multiple suppliers [1] ensures reproducible yields in library synthesis, reducing the need for re-optimization of reaction conditions across batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(cyanomethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.